molecular formula C14H17NO3 B8603132 tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate

Cat. No.: B8603132
M. Wt: 247.29 g/mol
InChI Key: WHHBYYMHTDFECO-UHFFFAOYSA-N
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Description

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of 2-ethynyl-6-methylpyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate is unique due to the presence of both an ethynyl group and a pyridine ring, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(2-ethynyl-6-methylpyridin-3-yl)oxyacetate

InChI

InChI=1S/C14H17NO3/c1-6-11-12(8-7-10(2)15-11)17-9-13(16)18-14(3,4)5/h1,7-8H,9H2,2-5H3

InChI Key

WHHBYYMHTDFECO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 2, starting from tert-butyl{[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate (Intermediate 85), the title compound was obtained in 91% yield as a brown oil after purification by flash column chromatography (silica), eluting with petroleum ether and ethyl acetate (98:2).
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